molecular formula C24H62O6Si6 B101015 Trimethylsilyldulcitol CAS No. 18919-39-6

Trimethylsilyldulcitol

Cat. No. B101015
CAS RN: 18919-39-6
M. Wt: 615.3 g/mol
InChI Key: USBJDBWAPKNPCK-NVPYSNMXSA-N
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Description

Synthesis Analysis

The synthesis of TMS compounds often involves the use of trimethylsilyl chloride as a silylating agent. For example, a general procedure for the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride has been developed, which results in the production of O-(trimethylsilyl)hydroxylamines . This method highlights the versatility of TMS chloride as both a promoter and a protective agent in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of TMS compounds is characterized by the presence of a silicon atom bonded to three methyl groups and a substituent that is typically an oxygen, nitrogen, or carbon atom. The trimethylsilyl group is electron-donating and imparts stability to the molecule by delocalizing negative charge away from reactive centers.

Chemical Reactions Analysis

TMS compounds participate in a variety of chemical reactions. For instance, trimethylsilyl triflate is a potent silylating agent that catalyzes nucleophilic reactions, showing unique selectivities due to electrophilic coordination of the silyl group to hetero functional groups . Additionally, trimethylsilyl cations have been used to silylate heteroaromatic rings, such as pyrrole and furan, in the gas phase . Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene result in homolytic aromatic substitution, producing phenyltrimethylsilane and other silylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMS compounds are influenced by the trimethylsilyl group, which is hydrophobic and can increase the volatility of the compound. This makes TMS derivatives useful in gas chromatography as derivatization agents to improve the detection of various substances. The chemical reactivity of TMS compounds is also significant, as they can be activated or deprotected under certain conditions, such as acidic environments or through the action of specific catalysts, like the novel system of trimethylsilyl chloride and indium(III) chloride used in sulfide synthesis .

Scientific Research Applications

Trimethyltin-induced Neurodegeneration
Trimethyltin (TMT), an organotin compound, is known for its neurodegenerative effects primarily in the hippocampus, causing behavioral abnormalities and cognitive deficits. Although its industrial use is limited due to its toxic nature, TMT serves as a valuable model for studying region-specific neurotoxicity and the underlying mechanisms of neurodegeneration, including oxidative stress, inflammatory responses, and neuronal death. This research provides insights into therapeutic interventions for neurodegenerative diseases (Lee et al., 2016).

Antibiotic Environmental Impact
The presence of antibiotics in aquatic environments poses significant risks to non-target species. Studies focusing on various antibiotics, including those structurally similar to trimethylsilyldulcitol, have highlighted the ecological dangers of their persistence in water bodies. This research underscores the need for assessing environmental risks and developing strategies to mitigate the impact of antibiotics on aquatic ecosystems (Kovaláková et al., 2020).

Polymer-based Membranes for Liquid-Liquid Separation
Research at the Topchiev Institute of Petrochemical Synthesis has explored poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, particularly in the context of pervaporation recovery of organic products from fermentation broths. These membranes, benefiting from their chemical resistance and high free volume, demonstrate the potential for efficient separation processes in the production of biofuels and other organic compounds (Volkov et al., 2009).

Wood Modification with Silicon Compounds
The application of organo-silicon compounds, including trimethylsilyl derivatives, for wood treatment has been extensively studied. These treatments aim to improve wood's dimensional stability, durability, and fire resistance while enhancing its hydrophobic properties. The synergy between silicon-based systems and other chemicals is crucial for achieving effective decay and fire resistance, suggesting a potential for outdoor applications (Mai & Militz, 2004).

Chitosan as an Adjuvant in Vaccine Delivery
Trimethyl chitosan (TMC), a derivative of chitosan, showcases promising applications as an adjuvant in vaccine delivery due to its biocompatibility, stability, and immunostimulating properties. TMC's ability to enhance mucosal immunity and facilitate the delivery of antigens makes it a potent candidate for vaccine formulations, illustrating the broad applicability of trimethylsilylated compounds in biomedicine (Malik et al., 2018).

properties

IUPAC Name

trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDBWAPKNPCK-NVPYSNMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H62O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550675
Record name 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyldulcitol

CAS RN

18919-39-6
Record name 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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